D1R antagonist 1

D1 receptor selectivity D2 receptor D3 receptor

D1R pharmacology studies are frequently confounded by off-target D2R/D3R effects inherent to first-generation antagonists. D1R antagonist 1 (compound 12a), a tetrahydroprotoberberine-derived selective D1R antagonist, provides a clean tool for unambiguous D1R blockade. Key advantages: • Dual-pathway antagonism of both G-protein-mediated cAMP production and β-arrestin-dependent signaling. • Negligible D2R/D3R affinity eliminates interpretive ambiguity in striatal and behavioral experiments. • Structurally orthogonal THPB scaffold enables cross-validation of benzazepine-based D1R findings. Supplied as ≥98% pure solid; stable for ambient shipment with recommended -20°C storage.

Molecular Formula C22H26BrNO4
Molecular Weight 448.3 g/mol
Cat. No. B15138798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD1R antagonist 1
Molecular FormulaC22H26BrNO4
Molecular Weight448.3 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C2C3CC4=C(C=C(C(=C4CN3CCC2=C1)OCC)O)Br)O
InChIInChI=1S/C22H26BrNO4/c1-3-7-28-21-8-13-5-6-24-12-16-15(9-18(24)14(13)10-19(21)25)17(23)11-20(26)22(16)27-4-2/h8,10-11,18,25-26H,3-7,9,12H2,1-2H3/t18-/m0/s1
InChIKeyBGGURFWLEHSLEY-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D1R Antagonist 1 Procurement Guide: Key Specifications, Chemical Identity, and Comparator Baseline for D1 Dopamine Receptor Research


D1R antagonist 1 (also designated compound 12a; CAS: 2983777-67-7; molecular formula: C22H26BrNO4; molecular weight: 448.35 g/mol) is a tetrahydroprotoberberine (THPB)-derived selective antagonist of the dopamine D1 receptor (D1R) . This compound originates from a 2023 structure-activity relationship (SAR) study that systematically explored C-3 alkoxylated and C-3/C-9 dialkoxylated (-)-stepholidine analogues [1]. Its primary scientific value lies in its dual-pathway antagonism profile, having been identified as a D1R antagonist for both G-protein- and β-arrestin-based signaling . The most scientifically relevant comparators for evaluating D1R antagonist 1 include SCH-23390 (the prototypical D1-like receptor antagonist with picomolar affinity), LE-300 (a selective D1-like antagonist with defined binding kinetics), Ecopipam/SCH-39166 (a clinically investigated D1/D5 antagonist), and D1R antagonist 2 (compound 13a; a related THPB analogue with differentiated potency and blood-brain barrier penetration data).

Why D1R Antagonist 1 Cannot Be Simply Substituted with SCH-23390, LE-300, or Other In-Class Compounds


Dopamine D1 receptor antagonists exhibit substantial heterogeneity in receptor subtype selectivity, signaling pathway bias, and chemical scaffold-dependent pharmacological properties that preclude generic interchange. The prototypical D1-like antagonist SCH-23390 binds D1 and D5 receptors with picomolar affinity (Ki = 0.2 nM and 0.3 nM, respectively) but also demonstrates potent agonist activity at 5-HT2C receptors (Ki = 9.3 nM) , introducing off-target confounds absent in more selective D1R antagonists. LE-300 exhibits Kis of 1.9 nM and 7.5 nM for D1 and D5 receptors respectively in CHO cell membranes , yet its binding kinetics and pathway-specific antagonism differ from THPB-derived compounds. D1R antagonist 2 (compound 13a) shares the THPB scaffold with D1R antagonist 1 but differs in potency and has verified blood-brain barrier penetration data not available for D1R antagonist 1. Ecopipam/SCH-39166 (Kis: D1 = 1.2 nM; D5 = 2.0 nM) represents a clinically studied D1/D5 antagonist but exhibits measurable cross-reactivity with D2, 5-HT, and α2a receptors . These divergent selectivity, affinity, and signaling profiles mean that experimental outcomes obtained with one D1R antagonist cannot be reliably extrapolated to another without systematic pharmacological validation.

D1R Antagonist 1 Quantitative Evidence Guide: Head-to-Head Selectivity, Affinity, and Functional Profiling Data for Procurement Decision-Making


D1R Antagonist 1 Demonstrates Complete Functional Absence of D2R and D3R Affinity Versus D1R-Selective Comparators

D1R antagonist 1 (compound 12a) was evaluated alongside a series of C-3 alkoxylated and C-3/C-9 dialkoxylated (-)-stepholidine analogues for affinity at D1R, D2R, and D3R [1]. The compound exhibited nanomolar affinity for D1R while demonstrating no detectable affinity for either D2R or D3R [2]. This contrasts with the prototypical THPB natural product (-)-stepholidine, which functions as a pan-dopamine receptor antagonist with affinity across D1R, D2R, and D3R subtypes, and with compound 13a (D1R antagonist 2), which also lacks D2R affinity but has been characterized with specific IC50 values for D1R-mediated cAMP (35.6 nM) and β-arrestin recruitment (70 nM) . The complete D2R/D3R inactivity of D1R antagonist 1 distinguishes it from the broader receptor interaction profile of its parent scaffold.

D1 receptor selectivity D2 receptor D3 receptor off-target profiling GPCR pharmacology

D1R Antagonist 1 Functions as a Dual-Pathway Antagonist Inhibiting Both G-Protein and β-Arrestin Signaling Cascades

D1R antagonist 1 (compound 12a) was characterized in functional assays and identified as a D1R antagonist for both G-protein- and β-arrestin-based signaling pathways [1]. This dual-pathway antagonism profile is notable because functionally selective (biased) ligands at D1R can preferentially inhibit one signaling arm over another, producing distinct pharmacological outcomes. The prototypical D1R antagonist SCH-23390 is also a dual-pathway antagonist but with picomolar potency (Ki = 0.2 nM) and off-target 5-HT2C receptor activity [2]. Molecular docking and molecular dynamics simulations validated the D1R affinity and selectivity of compound 12a , supporting its binding mode distinct from benzazepine-based antagonists like SCH-23390 and LE-300.

biased signaling functional selectivity G-protein signaling β-arrestin recruitment GPCR functional assay

D1R Antagonist 1 Represents a Chemically Novel Tetrahydroprotoberberine Scaffold Distinct from Benzazepine-Based D1R Antagonists

D1R antagonist 1 (compound 12a) is derived from the tetrahydroprotoberberine (THPB) template through systematic C-3 alkoxylation and C-3/C-9 dialkoxylation of (-)-stepholidine [1]. The SAR study that produced compound 12a identified that a C-9 ethoxyl substituent is optimal for D1R affinity, with larger C-9 substituents decreasing D1R binding . This scaffold is chemically and structurally distinct from the benzazepine core shared by SCH-23390, Ecopipam/SCH-39166, and LE-300. Benzazepine-based D1R antagonists are well-characterized but can exhibit off-target interactions including 5-HT2C receptor agonism (SCH-23390) or measurable D2/D4/5-HT/α2a receptor binding (Ecopipam) . The THPB scaffold of D1R antagonist 1 offers an alternative chemical space that may circumvent some off-target liabilities inherent to the benzazepine series.

tetrahydroprotoberberine chemical scaffold SAR dopamine receptor molecular docking

Quantitative Binding Affinity Data for D1R Antagonist 1 Remains Incompletely Reported in Public Literature

Despite the characterization of D1R antagonist 1 (compound 12a) as a selective D1R antagonist with nanomolar affinity in the originating 2023 J Med Chem publication [1], explicit numerical Ki or IC50 values for this compound at human D1R are not present in publicly accessible abstracts, vendor technical datasheets, or the BindingDB/ChEMBL entries reviewed for this assessment. The J Med Chem article states that 'a number of novel ligands were identified, such as compounds 12a and 12b, with nanomolar affinities for D1R and no affinity for either D2R or D3R' [2], but the precise nanomolar value is not disclosed in accessible excerpts. This contrasts with D1R antagonist 2 (compound 13a), for which explicit IC50 values (cAMP: 35.6 nM; β-arrestin: 70 nM) and blood-brain barrier permeation data are publicly documented. For researchers requiring precise affinity metrics for assay design, concentration-response calculations, or cross-study comparisons, this data gap represents a meaningful procurement consideration relative to more thoroughly quantified alternatives.

binding affinity Ki IC50 data availability procurement consideration

D1R Antagonist 1: Recommended Research Applications and Use Cases Based on Verified Selectivity and Functional Profile


Selective Pharmacological Dissection of D1R-Mediated Signaling in Systems Containing Mixed Dopamine Receptor Populations

D1R antagonist 1 is most appropriately deployed in experimental systems where D2R and D3R co-expression could confound interpretation of D1R-specific pharmacology [1]. The compound's demonstrated absence of D2R/D3R affinity enables cleaner attribution of observed effects to D1R blockade without the interpretive ambiguity introduced by compounds like (-)-stepholidine, which exhibits pan-dopamine receptor activity [2]. Applications include striatal slice electrophysiology, primary neuronal culture experiments, and behavioral pharmacology studies where D2R-mediated effects (e.g., on indirect pathway neurons or prolactin regulation) must be excluded. This selective profile also positions D1R antagonist 1 as a validation tool for confirming D1R-specific findings obtained with less selective antagonists.

Dual-Pathway Antagonism Studies Requiring Complete Blockade of Both G-Protein and β-Arrestin Signaling Cascades

For investigations focused on the totality of D1R-mediated signaling outputs—as opposed to biased signaling or pathway-selective modulation—D1R antagonist 1 offers validated dual-pathway antagonism of both G-protein-mediated cAMP production and β-arrestin-dependent signaling [1]. This complete blockade profile is valuable for establishing baseline D1R function in pathway-crosstalk studies, for comparing the effects of partial versus full D1R inactivation, and for experiments where residual signaling through either arm would confound data interpretation. Researchers should verify that the compound's potency in their specific assay system aligns with experimental requirements, as quantitative IC50 values are not publicly disclosed [2].

Scaffold-Based Orthogonal Validation of D1R Pharmacological Findings Obtained with Benzazepine Antagonists

Given the structural divergence between the tetrahydroprotoberberine scaffold of D1R antagonist 1 and the benzazepine core shared by SCH-23390, Ecopipam, and LE-300 [1], this compound serves as a chemically orthogonal tool for validating D1R-mediated pharmacology. Scaffold-dependent off-target effects or assay artifacts can be identified by replicating key findings with a structurally distinct D1R antagonist. This approach strengthens mechanistic conclusions by ruling out compound-specific confounding factors. Molecular docking and molecular dynamics simulations have validated the D1R binding mode of compound 12a, supporting its utility as a structurally distinct probe of D1R function [2].

Technical Documentation Hub

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